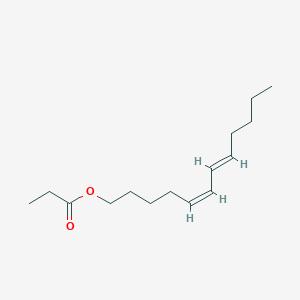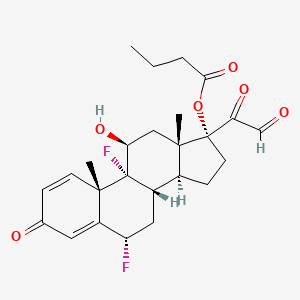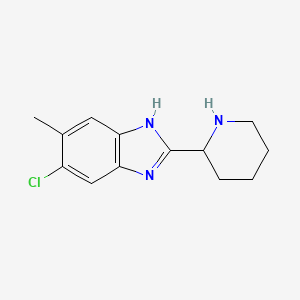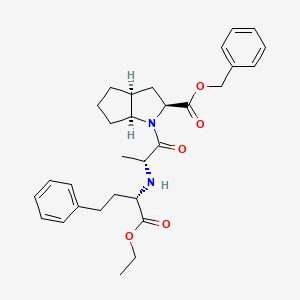
Propofol-d17 beta-D-Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propofol-d17 beta-D-Glucuronide: is a deuterium-labeled derivative of Propofol beta-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propofol-d17 beta-D-Glucuronide is synthesized by incorporating deuterium into Propofol beta-D-Glucuronide. The process involves the glucuronidation of deuterated propofol using uridine diphosphate glucuronosyltransferases (UGTs). The reaction conditions typically include the use of deuterated solvents and controlled temperature settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated propofol and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions: Propofol-d17 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated propofol.
Substitution: Substitution reactions can occur at the glucuronide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Deuterated metabolites of propofol.
Reduction: Deuterated propofol.
Substitution: Modified glucuronide derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Propofol-d17 beta-D-Glucuronide is used as a tracer in chemical reactions to study the metabolic pathways and reaction mechanisms of propofol. It helps in understanding the pharmacokinetics and dynamics of propofol in various biological systems .
Biology: In biological research, the compound is used to study the metabolism and excretion of propofol in living organisms. It aids in the identification of metabolic pathways and the role of UGTs in drug metabolism .
Medicine: The compound is used in pharmacological studies to investigate the effects of propofol and its metabolites on different physiological systems. It helps in understanding the drug’s safety, efficacy, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new anesthetic drugs. It serves as a reference standard in quality control and regulatory compliance .
Wirkmechanismus
Propofol-d17 beta-D-Glucuronide exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory function of GABA by binding to GABA-A receptors, leading to sedation and anesthesia. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body .
Vergleich Mit ähnlichen Verbindungen
Propofol beta-D-Glucuronide: The non-deuterated version of the compound.
Propofol: The parent compound used as an anesthetic.
2,6-Bis(1-methylethyl)phenyl-d17 beta-D-Glucopyranosiduronic Acid: Another deuterated derivative .
Uniqueness: Propofol-d17 beta-D-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C18H26O7 |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI-Schlüssel |
JZSJIASBMOIIKI-SJJXVSGXSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)



![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)

![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)

